



Technical Support Center: Investigating Lasalocid Resistance in Eimeria Species

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Compound of Interest		
Compound Name:	Lasalocid	
Cat. No.:	B1674519	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying **lasalocid** resistance mechanisms in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for lasalocid against Eimeria species?

Lasalocid is a polyether ionophore antibiotic. Its primary mechanism of action is to disrupt the ion balance across the parasite's cell membrane.[1] As an ionophore, **lasalocid** facilitates the transport of both monovalent and divalent cations (like K+, Na+, and Ca2+) across biological membranes, leading to an osmotic imbalance within the Eimeria parasite, ultimately causing swelling and lysis.[1]

Q2: Is resistance to **lasalocid** common in Eimeria field isolates?

Historically, the development of resistance to **lasalocid** in Eimeria has been considered difficult to induce under laboratory conditions.[2] Studies involving repeated passage of Eimeria tenella in the presence of **lasalocid** did not result in the development of resistant strains.[2] Furthermore, **lasalocid** has been shown to be effective against E. tenella strains that are resistant to other anticoccidial drugs.[2] However, field isolates of Eimeria species with reduced sensitivity to ionophores, including **lasalocid**, have been reported.



Q3: What are the suspected molecular mechanisms of resistance to ionophores like **lasalocid** in Eimeria?

While the precise molecular mechanisms of **lasalocid** resistance in Eimeria are not fully elucidated, research on other ionophores provides strong indications. A key suspected mechanism involves ATP-binding cassette (ABC) transporter proteins. These transmembrane proteins function as efflux pumps, actively removing the drug from the parasite's cell, thereby preventing it from reaching its target concentration.

Recent studies on salinomycin-resistant Eimeria tenella have identified differential expression and base mutations in an ABC transporter protein, suggesting its role in ionophore resistance. [3][4] Although not directly demonstrated for **lasalocid** in Eimeria, a similar mechanism is plausible.

Q4: Is there evidence of cross-resistance between **lasalocid** and other ionophore anticoccidials?

Studies have shown a lack of cross-resistance between **lasalocid** and other anticoccidial drugs with different modes of action.[2] However, the potential for cross-resistance with other ionophores is a concern. For instance, an ABC transporter identified in Enterococcus faecium, NarAB, confers resistance to narasin, salinomycin, and maduramicin, but not to monensin, indicating that cross-resistance patterns can be specific.[5][6]

Troubleshooting GuidesIn Vivo Anticoccidial Sensitivity Testing

Problem: High variability in lesion scores within the same treatment group.

Possible Causes & Solutions:

- Inconsistent Oocyst Dosing: Ensure each bird receives a precise and consistent dose of sporulated oocysts. Calibrate oral gavage equipment carefully.
- Uneven Feed Intake: Medicated feed intake can vary between birds. Ensure feeders are designed to minimize feed spillage and that all birds have easy access.



- Natural Coccidial Contamination: Housing and litter may have background contamination with wild-type Eimeria. Maintain strict biosecurity and use fresh, uncontaminated litter for each experiment.
- Incorrect Timing of Infection and Medication: The timing of medication relative to infection is critical. For prophylactic studies, medication should commence before oocyst administration.
 [7]

Problem: No significant difference between infected-unmedicated and medicated groups.

Possible Causes & Solutions:

- Resistant Eimeria Strain: The isolate being tested may be genuinely resistant to lasalocid.
- Incorrect Drug Concentration in Feed: Verify the concentration of **lasalocid** in the medicated feed through analytical chemistry. Improper mixing can lead to sub-therapeutic doses.
- Degradation of Lasalocid: Ensure proper storage of the drug and medicated feed to prevent degradation.
- Low Pathogenicity of the Eimeria Isolate: The challenge dose may not be sufficient to cause significant lesions or clinical signs. A dose titration study is recommended to determine the optimal infective dose.

In Vitro Sporozoite Invasion/Replication Assays

Problem: Low sporozoite viability and infectivity.

Possible Causes & Solutions:

- Improper Oocyst Sporulation and Sterilization: Ensure oocysts are fully sporulated and properly surface-sterilized to remove contaminants without damaging the sporozoites.
- Inefficient Sporozoite Excystation: Optimize the excystation process, including the concentration of bile salts and trypsin, incubation time, and temperature.
- Mechanical Damage to Sporozoites: Handle sporozoites gently during purification to avoid physical damage.



Problem: High background in quantitative assays (e.g., qPCR).

Possible Causes & Solutions:

- Contamination of Cell Cultures: Regularly test cell lines for mycoplasma and other contaminants.
- Non-specific Primer/Probe Binding: Validate qPCR primers and probes for specificity to Eimeria DNA and optimize annealing temperatures.
- Incomplete Removal of Extracellular Sporozoites: After the invasion period, thoroughly wash the cell monolayers to remove any sporozoites that have not invaded host cells.

Quantitative Data Summary

The following tables summarize key quantitative data for researchers performing anticoccidial sensitivity testing.

Table 1: Commonly Used Lasalocid Concentrations in Feed for Experimental Studies

Parameter	Concentration	Reference
Optimal Feed Concentration	0.0075% (75 ppm)	[2]
Tested Feed Concentration	0.006% (60 ppm)	[2]
Effective Feed Concentration	100 ppm	[8]

Table 2: Interpretation of Anticoccidial Sensitivity Test (AST) Indices



Index	Interpretation	Formula/Criteria	Reference
Anticoccidial Index (ACI)	Sensitive: >180Reduced Sensitivity: 160- 179Resistant: <160	(Relative Weight Gain % + Survival Rate %) - (Lesion Score Index + Oocyst Index)	[9]
Percent Optimum Anticoccidial Activity (POAA)	Sensitive: >75%Partially Resistant: 51- 74%Resistant: <50%	[(SGR in medicated group – SGR in infected-unmedicated group) / (SGR in uninfected-unmedicated group – SGR in infected-unmedicated group)] × 100	[9][10]
Percent Lesion Score Reduction	Sensitive: >50%Reduced Sensitivity: 30- 49%Resistant: <30%	[1 - (Mean lesion score of medicated group / Mean lesion score of infected- unmedicated group)] x 100	[9][11]

SGR = Survival and Growth Rate

Experimental Protocols In Vivo Anticoccidial Sensitivity Test (AST) - Battery Cage Study

This protocol is based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[12][13][14][15][16]

- Animal Husbandry:
 - Use coccidia-free broiler chickens of the same sex and strain, approximately 10-14 days old.



- House birds in wire-floored battery cages to prevent reinfection.
- Provide ad libitum access to water and a basal, non-medicated starter feed prior to the experiment.
- Experimental Groups:
 - Group A: Uninfected, Unmedicated Control (UUC)
 - Group B: Infected, Unmedicated Control (IUC)
 - Group C: Infected, Lasalocid-Medicated
- Medication and Infection:
 - Prepare medicated feed with the desired concentration of lasalocid.
 - Provide medicated feed to Group C for 48 hours prior to infection and continue until the end of the experiment.
 - Infect birds in Groups B and C by oral gavage with a predetermined dose of sporulated Eimeria oocysts.
- Data Collection (Day 6-7 post-infection):
 - Weight Gain: Record individual bird weights at the start and end of the experiment.
 - Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.
 - Lesion Scoring: Euthanize a subset of birds from each group and score intestinal lesions based on a 0-4 scale.
 - Oocyst Counts: Collect fecal samples from each cage and determine oocysts per gram
 (OPG) using a McMaster chamber.
 - Mortality: Record daily mortality.
- Data Analysis:



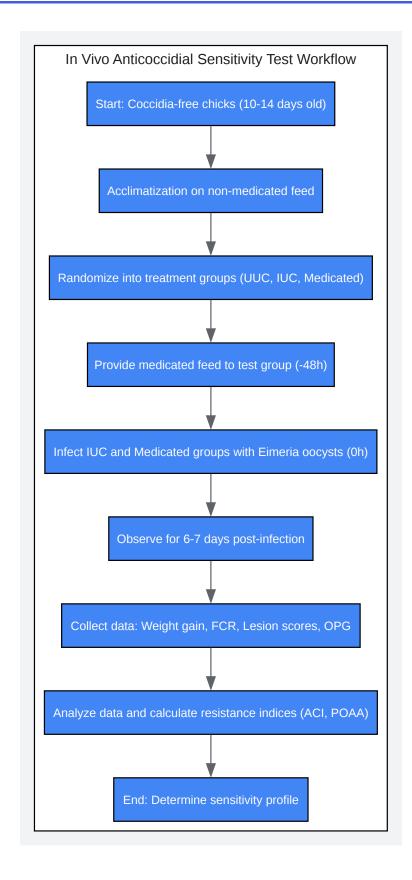
o Calculate the ACI, POAA, and percent lesion score reduction as described in Table 2.

In Vitro Sporozoite Invasion Assay

- · Cell Culture:
 - Maintain Madin-Darby Bovine Kidney (MDBK) cells in a suitable culture medium.[17]
 - Seed MDBK cells into 24-well plates and grow to confluence.[17]
- Sporozoite Preparation:
 - Excyst sporulated Eimeria oocysts using bile salts and trypsin to release sporozoites.
 - Purify sporozoites from oocyst and sporocyst debris.
- · Drug Treatment and Invasion:
 - Pre-incubate purified sporozoites with varying concentrations of lasalocid (and a vehicle control) for 1 hour at 41°C.[17]
 - Wash the sporozoites to remove the drug.
 - Add the treated sporozoites to the confluent MDBK cell monolayers and incubate for 2-4 hours to allow for invasion.[18]
- Quantification of Invasion:
 - After the invasion period, wash the monolayers thoroughly to remove non-invaded sporozoites.
 - Lyse the cells and extract total DNA.
 - Quantify the number of invaded sporozoites using quantitative PCR (qPCR) targeting an Eimeria-specific gene.

Visualizations

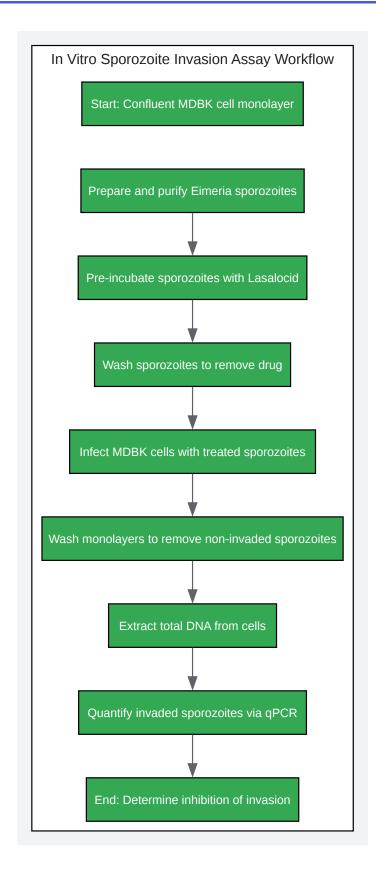




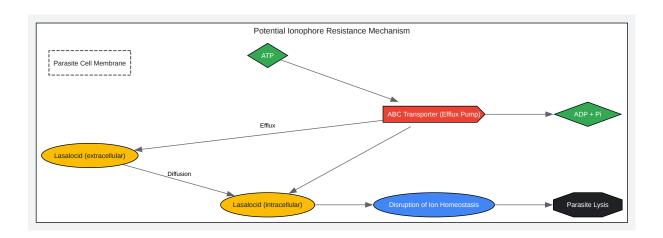
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Caption: Workflow for in vivo anticoccidial sensitivity testing.









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